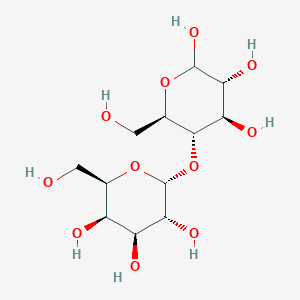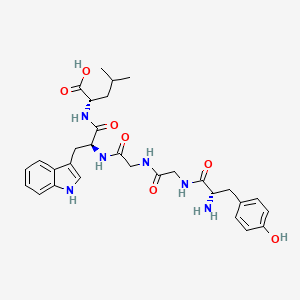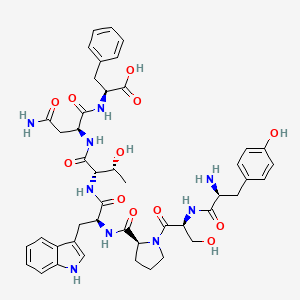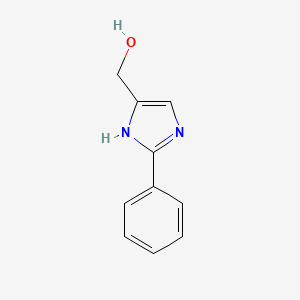
(2-フェニル-1H-イミダゾール-4-イル)メタノール
概要
説明
(2-Phenyl-1H-imidazol-4-yl)methanol is a chemical compound with the molecular formula C10H10N2O. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms.
科学的研究の応用
(2-Phenyl-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-1H-imidazol-4-yl)methanol typically involves the reaction of benzene-1,2-diamines with primary alcohols. One common method includes the dehydrogenation condensation with a ruthenium (II) complex as a catalyst, along with additives such as sodium tetraphenylborate and 1,2-bis(diphenylphosphanyl)ethane in mesitylene, heated at 165°C for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: (2-Phenyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phenyl-imidazole ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted phenyl-imidazole compounds.
作用機序
The mechanism of action of (2-Phenyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with heme-containing enzymes, affecting their function . Additionally, the phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
- (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
- (4-Phenyl-1H-imidazol-1-yl)methanol
- 1H-benzo[d]imidazole derivatives
Comparison: (2-Phenyl-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(2-phenyl-1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRBEFVMJHQWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435236 | |
| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43002-54-6 | |
| Record name | (2-Phenyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it challenging to characterize the structure of (2-Phenyl-1H-imidazol-4-yl)methanol and its analogs using conventional 13C NMR in solution?
A1: (2-Phenyl-1H-imidazol-4-yl)methanol and its related 2-phenylimidazolecarbaldehydes exhibit tautomerization. [] This rapid interconversion between tautomeric forms leads to averaged signals in conventional 13C NMR spectra, resulting in poor resolution and often undetectable signals from the imidazole ring. []
Q2: How does 13C CP-MAS NMR overcome the limitations of solution-state NMR in characterizing (2-Phenyl-1H-imidazol-4-yl)methanol?
A2: 13C CP-MAS NMR is a solid-state NMR technique. In the solid state, the tautomerization process is slowed down compared to solution. [] This allows for the detection of distinct signals from individual carbon atoms in each tautomer, even if they coexist within the sample. [] The study found that both tautomeric forms of (2-Phenyl-1H-imidazol-4-yl)methanol likely coexist in the solid state, but their presence doesn't obscure the 13C CP-MAS NMR spectra. [] This makes 13C CP-MAS a powerful tool for the complete structural description of such tautomeric systems. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


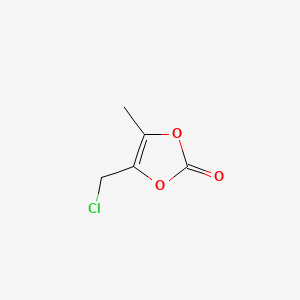

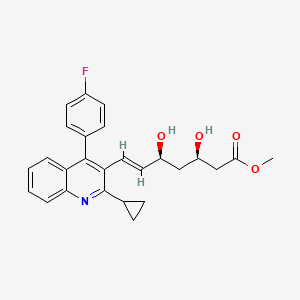
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)
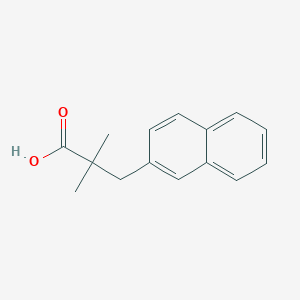
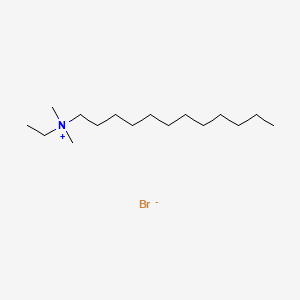
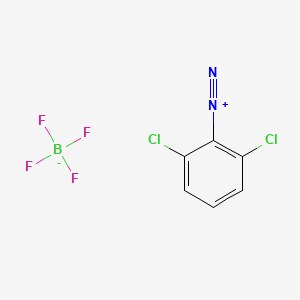
![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)

